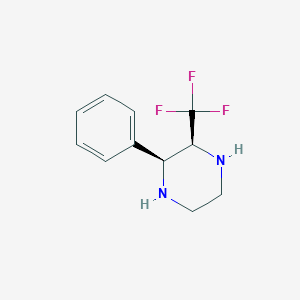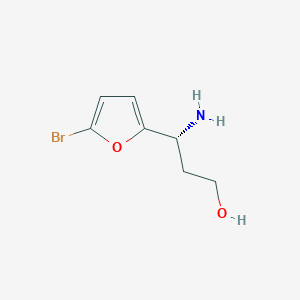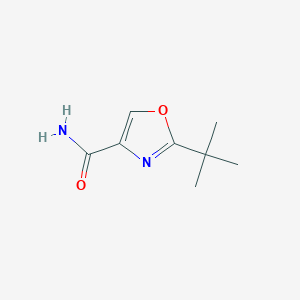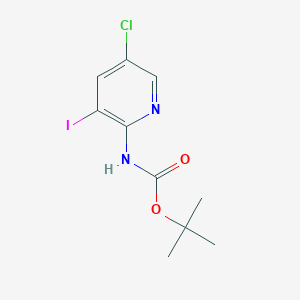
(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral piperazine derivative characterized by the presence of a phenyl group and a trifluoromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine typically involves the enantioselective addition of a trifluoromethyl group to a piperazine derivative. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve low temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to maintain the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor technology to control reaction parameters precisely, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Phenyl-3-(trifluoromethyl)piperazine
- (2S,3S)-2-Methyl-3-(trifluoromethyl)piperazine
- (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperidine
Uniqueness
(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is unique due to its specific stereochemistry and the presence of both a phenyl and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C11H13F3N2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(2S,3S)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10-/m0/s1 |
InChI Key |
PPEANHHBJZXYNL-UWVGGRQHSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H](N1)C2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)


![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)
![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
![4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B15234345.png)




![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)
